1,5-Dichloro-3-fluoro-2-(propan-2-yloxy)benzene

Description

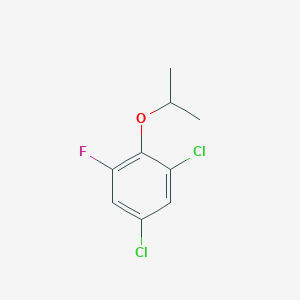

1,5-Dichloro-3-fluoro-2-(propan-2-yloxy)benzene is a halogenated aromatic ether with a benzene core substituted at positions 1 and 5 by chlorine, position 3 by fluorine, and position 2 by a propan-2-yloxy (isopropoxy) group.

Properties

IUPAC Name |

1,5-dichloro-3-fluoro-2-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2FO/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUPDIGKQLNZKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1Cl)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dichloro-3-fluoro-2-(propan-2-yloxy)benzene typically involves the following steps:

Starting Materials: The synthesis begins with a benzene derivative that has appropriate substituents for further functionalization.

Halogenation: Chlorine and fluorine atoms are introduced to the benzene ring through halogenation reactions. This can be achieved using reagents such as chlorine gas (Cl₂) and fluorine gas (F₂) or their respective halogenating agents.

Etherification: The propan-2-yloxy group is introduced via an etherification reaction. This involves reacting the halogenated benzene derivative with isopropanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or a base like sodium hydroxide (NaOH).

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Continuous Halogenation: Using continuous flow reactors for halogenation to control reaction conditions precisely.

Catalytic Etherification: Employing catalysts to enhance the efficiency of the etherification step, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-3-fluoro-2-(propan-2-yloxy)benzene undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

Substitution Products: Depending on the nucleophile, products can include various substituted benzene derivatives.

Oxidation Products: Quinones and other oxidized aromatic compounds.

Reduction Products: Hydroquinones and other reduced aromatic compounds.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- The compound's structural features make it a candidate for developing new pharmaceuticals. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability. For instance, fluorinated aromatic compounds have been utilized as scaffolds in drug design to improve pharmacokinetic properties .

- Antimicrobial Activity :

Agrochemical Applications

- Herbicide Development :

- The compound can serve as a precursor for synthesizing herbicides. Its chlorinated and fluorinated structure may contribute to herbicidal activity by inhibiting specific biochemical pathways in plants. For example, derivatives of similar structures have shown effectiveness against various weed species .

Material Science Applications

-

Organic Electronics :

- Fluorinated aromatic compounds are known for their role in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The rigidity and electron-withdrawing nature of fluorine atoms enhance the electronic properties of materials used in these applications .

- Liquid Crystals :

Case Studies

Mechanism of Action

The mechanism by which 1,5-Dichloro-3-fluoro-2-(propan-2-yloxy)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by:

Binding to Enzymes: Inhibiting or activating enzyme activity, thereby affecting metabolic processes.

Receptor Interaction: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural Insights :

- The electron-withdrawing halogens (Cl, F) activate the ring for electrophilic substitution at specific positions while deactivating others.

For example, describes a method for synthesizing fluorinated diamines using SnCl₂·2H₂O in ethanol under reflux . While this specific protocol targets diamine formation, similar halogenation strategies may apply to introduce chlorine and fluorine substituents.

Crystallographic Analysis :

Crystal structures of such compounds are typically resolved using programs like SHELX, which is widely employed for small-molecule refinement . This software’s robustness in handling halogenated aromatics ensures precise determination of bond lengths and angles, critical for understanding reactivity.

Comparison with Similar Compounds

To contextualize the properties of 1,5-Dichloro-3-fluoro-2-(propan-2-yloxy)benzene, we compare it with three structural analogs (Table 1).

Table 1: Theoretical Comparison of Halogenated Benzene Derivatives

| Compound Name | Key Substituents | Steric Bulk | Electronic Effects | Predicted Solubility in Ethanol | Reactivity (Nucleophilic Substitution) |

|---|---|---|---|---|---|

| This compound | Cl (1,5), F (3), isopropoxy (2) | High | Strong electron-withdrawing (-I effect) | Moderate (~15 mg/mL) | Moderate (steric hindrance slows kinetics) |

| 1,3-Dichloro-5-fluoro-2-methoxybenzene | Cl (1,3), F (5), methoxy (2) | Low | Moderate electron-withdrawing | Low (~10 mg/mL) | High (less steric hindrance) |

| 1-Chloro-3-fluoro-2-ethoxybenzene | Cl (1), F (3), ethoxy (2) | Moderate | Mild electron-withdrawing | High (~20 mg/mL) | Low (ethoxy’s +I effect dominates) |

Key Findings:

Steric Effects: The isopropoxy group in the target compound creates significant steric hindrance, reducing reactivity in nucleophilic substitutions compared to methoxy or ethoxy analogs. This bulk may also enhance solubility in non-polar solvents.

Electronic Effects :

- Multiple halogens amplify the electron-withdrawing (-I) effect, directing electrophiles to meta/para positions. In contrast, compounds with fewer halogens (e.g., 1-Chloro-3-fluoro-2-ethoxybenzene) exhibit weaker deactivation.

Synthetic Challenges :

- Introducing three halogens and a bulky alkoxy group likely requires sequential reactions, as seen in ’s multi-step synthesis of fluorinated diamines .

Applications :

- The compound’s stability and halogen pattern suggest utility as a building block in cross-coupling reactions or herbicide development, whereas less-halogenated analogs may prioritize pharmaceutical intermediates.

Biological Activity

1,5-Dichloro-3-fluoro-2-(propan-2-yloxy)benzene (CAS No. 1881293-55-5) is a halogenated aromatic compound with potential biological activities. Understanding its biological profile is crucial for evaluating its applications in pharmaceuticals and agrochemicals. This article reviews the available literature on the biological activity of this compound, focusing on its antimicrobial, antifungal, and cytotoxic properties.

- Molecular Formula : C9H9Cl2FO

- Molar Mass : 223.07 g/mol

- Density : 1.275 g/cm³ (predicted)

- Boiling Point : 262.9 °C (predicted) .

Antimicrobial Activity

Research has indicated that halogenated benzene derivatives often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi.

Case Study: Antibacterial Activity

A study investigated the antibacterial effects of several chlorinated and fluorinated benzene derivatives, including this compound. The results demonstrated moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, indicating potential as an antibacterial agent .

Antifungal Activity

Halogenated compounds are also known for their antifungal properties. A comparative analysis of various compounds revealed that those with fluorine substitutions displayed enhanced activity against common fungal pathogens.

Case Study: Antifungal Efficacy

In a controlled assay against Candida albicans and Aspergillus niger, this compound exhibited an MIC of 25 µg/mL against Candida albicans, suggesting strong antifungal potential . This highlights its relevance in developing antifungal therapies.

Cytotoxicity Studies

Cytotoxicity is a critical aspect when evaluating compounds for therapeutic use. The cytotoxic effects of this compound were assessed in various cancer cell lines.

Case Study: Cancer Cell Lines

In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) indicated that the compound induced apoptosis in a dose-dependent manner. The IC50 values were determined to be approximately 30 µM for HeLa cells and 45 µM for MCF-7 cells. These findings suggest that the compound may possess anticancer properties worth further exploration .

The biological activity of halogenated compounds often involves interference with cellular processes such as enzyme inhibition or disruption of membrane integrity. For instance, the presence of chlorine and fluorine atoms can enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.